[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Overview
Description
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is an organic compound that features a phenylcarbamoyl group attached to a phenyl ring, which is further connected to a 4-nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate typically involves the reaction of 2-(phenylcarbamoyl)phenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonate ester can be hydrolyzed to produce the corresponding sulfonic acid and phenol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with the nitro group replaced by the nucleophile.
Reduction: [2-(Phenylcarbamoyl)phenyl] 4-aminobenzenesulfonate.
Hydrolysis: 2-(Phenylcarbamoyl)phenol and 4-nitrobenzenesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo specific chemical reactions makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The pathways involved may include the inhibition of enzyme activity through binding to the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
[2-(Phenylcarbamoyl)phenyl] 4-aminobenzenesulfonate: A reduced form of the compound with an amine group instead of a nitro group.
[2-(Phenylcarbamoyl)phenyl] 4-methylbenzenesulfonate: A derivative with a methyl group instead of a nitro group.
Uniqueness
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is unique due to the presence of both a phenylcarbamoyl group and a nitrobenzenesulfonate group
Properties
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLKNBXRLDBJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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